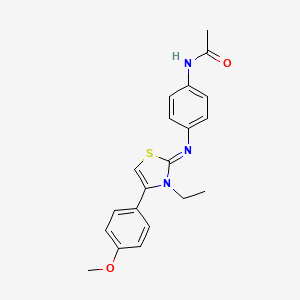
(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-(4-((3-ethyl-4-(4-methoxyphenyl)thiazol-2(3H)-ylidene)amino)phenyl)acetamide is a useful research compound. Its molecular formula is C20H21N3O2S and its molecular weight is 367.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Comparative Metabolism of Chloroacetamide Herbicides
Chloroacetamide herbicides, including compounds with structural similarities to the specified chemical, are studied for their metabolism in liver microsomes of humans and rats. These studies provide insights into the metabolic pathways and the potential carcinogenicity of these compounds, involving complex metabolic activation pathways leading to DNA-reactive products. Such research highlights the importance of understanding the biotransformation of chemicals to assess their safety and environmental impact (Coleman et al., 2000).
Synthesis and Antimicrobial Activities
The synthesis of thiazole and its fused derivatives, including structures akin to the target compound, showcases their potential antimicrobial activities. These studies involve creating novel compounds and evaluating their effectiveness against various bacterial and fungal strains, highlighting the compound's relevance in developing new antimicrobial agents (Wardkhan et al., 2008).
Crystal Structures and Molecular Modeling
Research on the crystal structures of related acetamides provides foundational knowledge for understanding the molecular configuration and potential interactions of these compounds. Such information is crucial for designing drugs with targeted biological activities, including receptor antagonism and signal transduction pathway modulation (Galushchinskiy et al., 2017).
Antitumor and Antioxidant Activities
Compounds within this chemical class have been evaluated for their antitumor activities, leveraging the structure-activity relationship to identify potential therapeutic agents against cancer. Additionally, antioxidant properties are explored, suggesting the compounds' role in combating oxidative stress, which is a mechanism involved in various diseases, including cancer and neurodegenerative disorders (Al-Saleem et al., 2018).
Glutaminase Inhibition for Cancer Therapy
Derivatives of thiadiazole, structurally similar to the specified compound, have been synthesized and evaluated as inhibitors of glutaminase, an enzyme involved in cancer cell metabolism. This research points to the potential of such compounds in developing cancer therapies by targeting metabolic pathways specific to cancer cells (Shukla et al., 2012).
Propiedades
IUPAC Name |
N-[4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-4-23-19(15-5-11-18(25-3)12-6-15)13-26-20(23)22-17-9-7-16(8-10-17)21-14(2)24/h5-13H,4H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYQSTZAVJQQQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)NC(=O)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
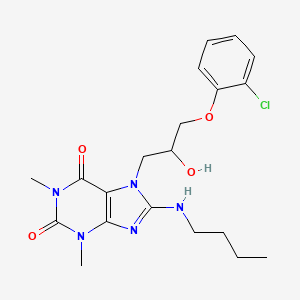
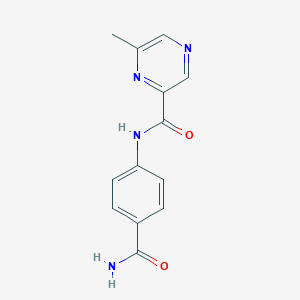
![1-{2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]ethyl}pyrrolidine-2,5-dione](/img/structure/B2590734.png)
![2-(4-benzofuro[3,2-d]pyrimidinylthio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2590736.png)
![3-(3,4-difluorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2590740.png)
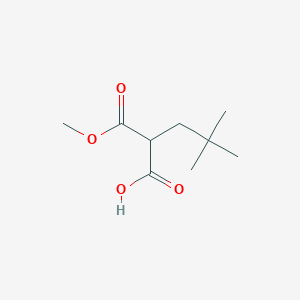


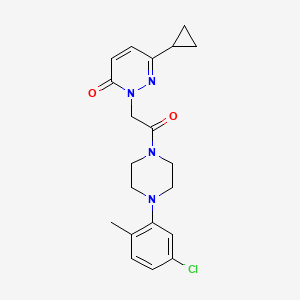
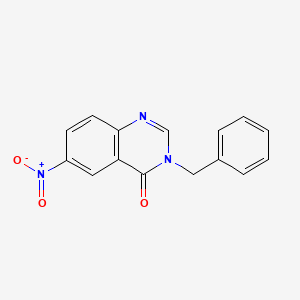
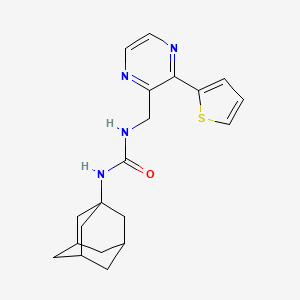
![4-methoxy-3,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2590751.png)
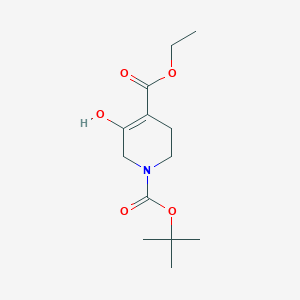
![Potassium;2-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3,4,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,3'-cyclobutane]-1'-carboxylate](/img/structure/B2590754.png)
